molecular formula C10H10N4O3S B15060370 Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate

Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate

Cat. No.: B15060370
M. Wt: 266.28 g/mol
InChI Key: FNDGCUZWYRRXTM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both thiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole and pyrimidine precursors. One common method involves the condensation of 2-aminothiazole with 4-methoxypyrimidine-2-carboxylic acid under acidic conditions, followed by esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate is unique due to the presence of both methoxy and ester groups, which can enhance its solubility and reactivity. These functional groups also provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

methyl 2-amino-4-(4-methoxypyrimidin-2-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H10N4O3S/c1-16-5-3-4-12-8(13-5)6-7(9(15)17-2)18-10(11)14-6/h3-4H,1-2H3,(H2,11,14)

InChI Key

FNDGCUZWYRRXTM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)C2=C(SC(=N2)N)C(=O)OC

Origin of Product

United States

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